1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene

Overview

Description

1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene is a chemical compound with the molecular formula C10H14O . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

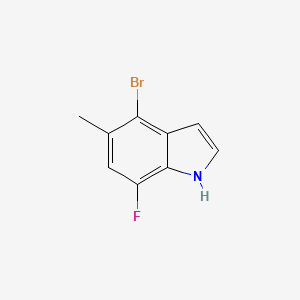

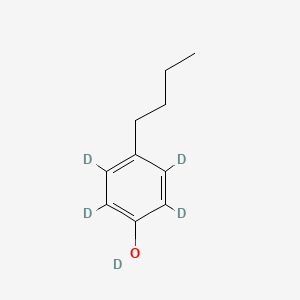

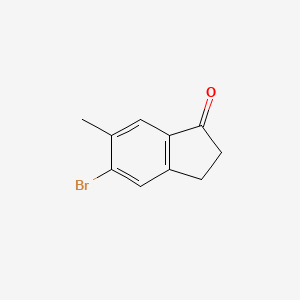

The molecular structure of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene consists of a benzene ring substituted with a butyl group and four deuterium atoms . The exact arrangement of these substituents on the benzene ring would determine the compound’s specific properties.Physical And Chemical Properties Analysis

The molecular weight of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene is 155.25 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would depend on the specific arrangement of the substituents on the benzene ring .Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

The optimized synthesis of tetrafluoroterephthalic acid, a compound structurally related to the given chemical, highlights its utility in constructing new coordination polymers and metal-organic frameworks. This synthesis involves reactions that yield high-purity products useful for designing novel materials with potential applications in gas storage, separation technologies, and catalysis (Orthaber et al., 2010).

Reactivity and Electronic Properties of Complexes

Research on Rhodium complexes, utilizing a ligand with a similar benzene substitution pattern, explores their structural and electronic properties. These studies provide insights into the reactivity of such complexes, offering potential pathways for developing new catalytic systems and enhancing our understanding of transition metal chemistry (Dixon et al., 2003).

Polymer Science and Materials Chemistry

Investigations into ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have opened new avenues in polymer science. These studies focus on the synthesis and properties of polymers with flexible main-chain ether linkages, demonstrating their potential in creating materials with high thermal stability and solubility, suitable for advanced technological applications (Hsiao et al., 2000).

Electropolymerization in Ionic Liquids

Research on the electropolymerization of methylenedioxybenzene derivatives in ionic liquids reveals the potential of using these solvents to enhance the electrochemical stability and redox activity of polymers. Such studies contribute to the development of materials with improved electrochromic properties and nanostructured films, with applications ranging from ion-sieving films to matrices for catalyst particles (Dong et al., 2007).

Mechanism of Action

The mechanism of action of 1-Butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene is not specified in the sources retrieved. As a research chemical, its effects and interactions with other substances are likely the subject of ongoing study.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)

![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)